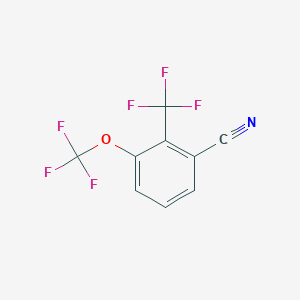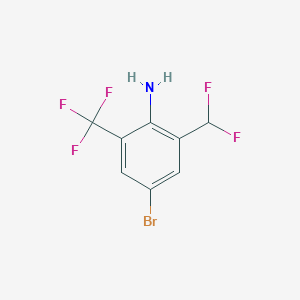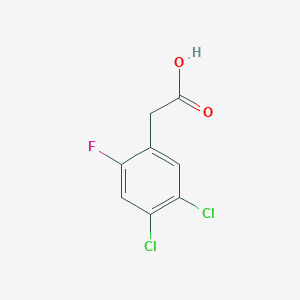
2,3-Dichloro-5-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5-iodophenol is a chemical compound with the molecular formula C6H3Cl2IO . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-iodophenol involves complex chemical reactions. For instance, it can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . Another method involves the formation of a charge transfer complex (CTC) between electron donor O-phenylenediamine (OPD) and electron acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-iodophenol consists of a phenol group with two chlorine atoms and one iodine atom attached to the benzene ring . The InChI code for this compound is 1S/C6H3Cl2IO/c7-3-1-4 (8)6 (9)5 (10)2-3/h1-2,10H .Chemical Reactions Analysis
2,3-Dichloro-5-iodophenol can participate in various chemical reactions. For example, it can undergo nucleophilic aromatic substitution reactions . It can also form a charge transfer complex with O-Phenylenediamine and 2,3-dichloro-5,6-dicyano-p-benzoquinone .Physical And Chemical Properties Analysis
2,3-Dichloro-5-iodophenol is a solid substance with a molecular weight of 288.9 . Its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Safety and Hazards
Propriétés
IUPAC Name |
2,3-dichloro-5-iodophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATUVYUTVWPYNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-iodophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




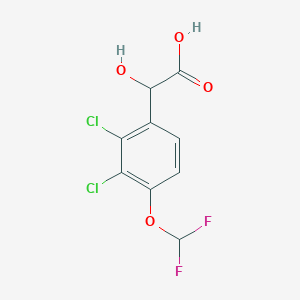
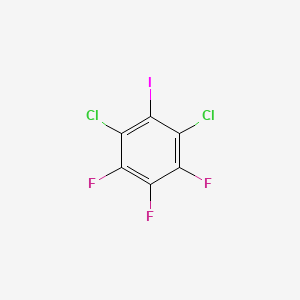


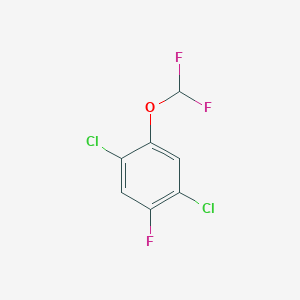
![2-[4-Bromo-2-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410347.png)

